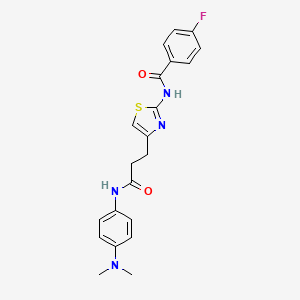

N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[4-[3-[4-(dimethylamino)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2S/c1-26(2)18-10-7-16(8-11-18)23-19(27)12-9-17-13-29-21(24-17)25-20(28)14-3-5-15(22)6-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJOCQAVGRCCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target. For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain.

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the bioavailability of the compound.

Biologische Aktivität

N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 412.48 g/mol. Its structure features a thiazole ring, a dimethylamino group, and a fluorobenzamide moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions can lead to reduced tumor growth and metastasis.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress in cells, potentially preventing cellular damage associated with various diseases.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of breast and lung cancer cell lines.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance:

- In vitro assays revealed that compounds with similar thiazole structures exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.096 μM to 2.81 μM .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 0.096 | EGFR Inhibition |

| Compound B | A549 | 0.34 | Apoptosis Induction |

| N-(4-(3... | HeLa | 1.85 | Cell Cycle Arrest |

Anti-inflammatory Effects

Additionally, some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Study on Anticancer Efficacy : A study published in MDPI examined several thiazole derivatives for their anticancer efficacy. The results indicated that certain derivatives showed potent inhibition of cancer cell proliferation, suggesting that N-(4-(3... may share similar properties .

- Oxidative Stress Mitigation : Another research highlighted the antioxidant capabilities of thiazole compounds, where they effectively scavenged free radicals in cellular models . This property is crucial for developing therapies aimed at reducing oxidative damage associated with chronic diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 0.096 | EGFR Inhibition |

| Compound B | A549 | 0.34 | Apoptosis Induction |

| N-(4-(3... | HeLa | 1.85 | Cell Cycle Arrest |

In vitro assays have demonstrated that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.096 μM to 2.81 μM.

Anti-inflammatory Effects

Thiazole derivatives, including N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, have shown promise in anti-inflammatory applications by inhibiting pro-inflammatory cytokines and mediators. This property is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Study on Anticancer Efficacy

A study published in MDPI examined several thiazole derivatives for their anticancer efficacy. The results indicated that certain derivatives showed potent inhibition of cancer cell proliferation, suggesting that N-(4-(3... may share similar properties.

Oxidative Stress Mitigation

Research highlighted the antioxidant capabilities of thiazole compounds, where they effectively scavenged free radicals in cellular models. This property is crucial for developing therapies aimed at reducing oxidative damage associated with chronic diseases.

Q & A

Q. What are the key steps and conditions for synthesizing N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide?

The synthesis involves multi-step reactions, typically including:

- Amide coupling : Reacting 4-(dimethylamino)phenylamine with a thiazole-containing precursor under carbodiimide-mediated conditions (e.g., EDC or DCC) to form the amide bond. Temperature control (0–5°C) and anhydrous solvents (e.g., DMF or DCM) are critical to minimize side reactions .

- Thiazole ring formation : Cyclization using reagents like Lawesson’s reagent or phosphorus pentasulfide, requiring precise pH (7–8) and reflux conditions (80–100°C) .

- Fluorobenzamide incorporation : Coupling the fluorobenzoyl chloride derivative with the thiazole intermediate in the presence of a base (e.g., triethylamine) at room temperature .

Q. Key Optimization Parameters :

| Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Amidation | 0–5 | DCM | EDC/HOBt | 65–75 |

| Cyclization | 80–100 | Toluene | Lawesson’s reagent | 50–60 |

| Coupling | 20–25 | THF | Triethylamine | 70–80 |

Q. Which analytical methods are most reliable for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR are critical for verifying the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and amide bonds (δ 6.5–7.5 ppm). Discrepancies in peak splitting may indicate impurities .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 456.1523) confirms molecular formula alignment .

- FT-IR : Peaks at 1650–1680 cm (C=O stretch) and 1540–1560 cm (N-H bend) validate amide and thiazole groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological solutions include:

- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding affinity .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, independent publications) to identify consensus IC ranges. For example, conflicting cytotoxicity data (IC = 2–10 µM in HeLa vs. >20 µM in MCF-7) may reflect target selectivity .

- Dose-response refinement : Use narrower concentration gradients (e.g., 0.1–50 µM) and replicate experiments (n ≥ 3) to reduce noise .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

- Fragment-based substitution : Systematically replace the dimethylamino group (e.g., with methoxy, nitro, or halogen substituents) and assess changes in solubility and target binding .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the thiazole sulfur) .

- Table: Derivative Activity Comparison

| Derivative | Substituent | LogP | IC (µM) |

|---|---|---|---|

| Parent | N(CH) | 3.1 | 5.2 |

| Derivative 1 | OCH | 2.8 | 8.7 |

| Derivative 2 | Cl | 3.5 | 3.9 |

Q. How can computational methods address poor aqueous solubility during formulation?

- Molecular dynamics (MD) simulations : Predict solvation free energy to identify problematic regions (e.g., hydrophobic thiazole core) .

- Co-solvent screening : Use Hansen solubility parameters (HSPiP software) to identify excipients (e.g., PEG-400) that improve solubility without destabilizing the compound .

- Salt formation : Screen counterions (e.g., HCl, sodium) via pH-dependent solubility assays .

Q. What strategies mitigate metabolic instability in preclinical studies?

- Liver microsome assays : Identify metabolic hotspots (e.g., dimethylamino group demethylation) using LC-MS/MS .

- Isotope labeling : Incorporate deuterium at labile positions (e.g., C-2 of the thiazole) to slow CYP450-mediated degradation .

- Prodrug design : Mask polar groups (e.g., amide) with enzymatically cleavable motifs (e.g., ester linkages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.